molecular formula C14H17FO2 B8569590 8-(4-Fluorophenyl)-1,4-dioxaspiro[4.5]decane

8-(4-Fluorophenyl)-1,4-dioxaspiro[4.5]decane

Cat. No. B8569590
M. Wt: 236.28 g/mol
InChI Key: PZFNLQSLQXNSIN-UHFFFAOYSA-N
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Patent
US07727979B2

Procedure details

8-(4-fluorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene is hydrogenated using Pd/C with hydrogen. After filtering-off of the catalyst over celite and evaporating-off of the solvent, 8-(4-fluorophenyl)-1,4-dioxaspiro[4.5]decane is obtained in a quantitative yield: tR 3.65 min (LC-1); ESI-MS(+): m/z 237.26 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH2:17][CH2:16][C:11]3([O:15][CH2:14][CH2:13][O:12]3)[CH2:10][CH:9]=2)=[CH:4][CH:3]=1.[H][H]>[Pd]>[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]2[CH2:17][CH2:16][C:11]3([O:12][CH2:13][CH2:14][O:15]3)[CH2:10][CH2:9]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)C1=CCC2(OCCO2)CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1CCC2(OCCO2)CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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